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REACTION_SMILES
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[CH3:10][c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1.[CH3:8][I:9].[n:1]1[cH:2][cH:3][c:4]([CH3:7])[cH:5][cH:6]1>>[I-:9].[n+:1]1([CH3:8])[cH:2][cH:3][c:4]([CH3:7])[cH:5][cH:6]1
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Name
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Type
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product
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Smiles
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[I-]
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Name
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Type
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product
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Smiles
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Cc1cc[n+](C)cc1
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Source
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Open Reaction Database (ORD) |
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Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |